LPA2 antagonist 1
Overview
Description
LPA2 antagonist 1 is an antagonist of the lysophosphatidic acid receptor 2 (LPA2), with an IC50 of 17 nM . It is selective for LPA2 over LPA1 and LPA3 . This compound inhibits HGF-induced phosphorylation of ERK and proliferation of HCT116 colon cancer cells in a concentration-dependent manner .
Chemical Reactions Analysis
LPA2 antagonist 1 is known to inhibit the phosphorylation of ERK induced by LPA in a concentration-dependent manner . It also inhibits the proliferation of HCT-116 colon cancer cells caused by LPA in a dose-dependent manner .Physical And Chemical Properties Analysis
LPA2 antagonist 1 is a solid substance with a molecular weight of 500.46 . It is white to off-white in color . The solubility of LPA2 antagonist 1 in DMSO is ≥ 100 mg/mL .Scientific Research Applications
Asthma and Allergic Responses
LPA2 antagonists have been explored for their potential in treating asthma and allergic responses. A study by (Lee & Im, 2022) compared the effects of an LPA2 antagonist, H2L5186303, with an LPA2 agonist in an ovalbumin-induced allergic asthma model. The antagonist showed strong suppressive efficacy, reducing airway hyperresponsiveness, inflammatory cytokine levels, mucin production, and eosinophil numbers.
Cancer Research
The involvement of LPA receptors, including LPA2, in cancer cell proliferation, invasion, angiogenesis, and chemoresistance is significant. Jiang et al. (2007) highlighted the potential of LPA receptor antagonists in cancer therapy, noting that isoform-selective antagonists of the LPA G-protein-coupled receptors (GPCRs) can regulate cancer cell behaviors (Jiang et al., 2007). Another review by (Lin et al., 2021) discussed the therapeutic potentials of new LPA receptor antagonists in cancer progression and resistance.
Neurological Applications
In the context of spinal cord injuries (SCIs), LPA2 antagonists have emerged as a promising therapeutic strategy. Khiar-Fernández et al. (2022) developed a series of LPA2 antagonists and found that one compound, UCM-14216, showed efficacy in an in vivo mouse model of SCI, confirming the potential of LPA2 inhibition for treating SCIs (Khiar-Fernández et al., 2022).
Fibrosis and Wound Healing
LPA receptors, including LPA2, have been implicated in fibrotic diseases. Swaney et al. (2010) studied an LPA1 antagonist in treating lung fibrosis, highlighting the potential of targeting specific LPA receptors in fibrotic diseases (Swaney et al., 2010). Venkatraman et al. (2015) investigated the role of LPA in chemoresistance and found that LPA-induced stabilization of the Nrf2 transcription factor increased the expression of genes involved in drug resistance and oxidative stress responses, suggesting implications for cancer treatment (Venkatraman et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(2S)-1-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]propan-2-yl]-7-methylthieno[3,2-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N5O2S2/c1-13-11-30-19-18(13)23-12-24-20(19)25-14(2)10-26-5-7-27(8-6-26)31(28,29)15-3-4-16(21)17(22)9-15/h3-4,9,11-12,14H,5-8,10H2,1-2H3,(H,23,24,25)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRNMVDTWIHULJ-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2NC(C)CN3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC2=C1N=CN=C2N[C@@H](C)CN3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N5O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
LPA2 antagonist 1 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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